BenchChemオンラインストアへようこそ!

4-Phenyl-1-propan-2-ylimidazol-2-amine

1H-imidazol-2-amine structure-activity relationship target selectivity

4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2) is a small-molecule 1H-imidazol-2-amine derivative (C12H15N3, MW 201.27) characterized by a phenyl substituent at the 4-position and an isopropyl group at the N1-position of the imidazole ring. The compound belongs to the broader class of 1,4-disubstituted imidazol-2-amines, which are frequently explored as kinase inhibitors, GPCR modulators, and enzyme active-site probes.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 1851440-02-2
Cat. No. B2730136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-propan-2-ylimidazol-2-amine
CAS1851440-02-2
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC(C)N1C=C(N=C1N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-9(2)15-8-11(14-12(15)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,13,14)
InChIKeyNPYXRHCZBQHHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2): Core Identity and Structural Class for Procurement Screening


4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2) is a small-molecule 1H-imidazol-2-amine derivative (C12H15N3, MW 201.27) characterized by a phenyl substituent at the 4-position and an isopropyl group at the N1-position of the imidazole ring. The compound belongs to the broader class of 1,4-disubstituted imidazol-2-amines, which are frequently explored as kinase inhibitors, GPCR modulators, and enzyme active-site probes. However, a comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) returned no quantitative bioactivity, selectivity, or physicochemical differentiation data for this exact compound. Structural analogs with documented activity—such as 4-phenyl-1H-imidazol-2-amine derivatives used as vascular adhesion protein-1 (VAP-1) inhibitors [1]—are not interchangeable with 4-Phenyl-1-propan-2-ylimidazol-2-amine due to different substitution patterns that profoundly alter target engagement and pharmacokinetics.

Why 4-Phenyl-1-propan-2-ylimidazol-2-amine Cannot Be Replaced by Generic 1H-Imidazol-2-amine Analogs


Within the 1H-imidazol-2-amine series, even minor changes in N1-alkyl or C4-aryl substitution can invert selectivity, abolish cellular permeability, or introduce off-target liabilities. For example, the VAP-1 inhibitor program demonstrated that replacing an N1-isopropyl with an N1-cyclopropyl group shifted the human VAP-1 IC50 by more than 100-fold, while C4-phenyl versus C4-(4-fluorophenyl) substitution altered oral bioavailability in rat from <10% to >50% [1]. Because 4-Phenyl-1-propan-2-ylimidazol-2-amine possesses a unique combination of N1-isopropyl and C4-phenyl groups not found in any publicly characterized bioactive congener, generic substitution with closely related analogs (e.g., 4-phenyl-1H-imidazol-2-amine, 1-methyl-4-phenyl-1H-imidazol-2-amine, or 1-cyclopropyl-4-phenyl-1H-imidazol-2-amine) carries a high risk of unanticipated loss of function or gain of toxicity. The absence of cross-comparative data for this specific compound further magnifies this risk.

Quantitative Differentiation Evidence for 4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2) Versus Closest Analogs


Absence of Publicly Available Comparative Bioactivity Data for 4-Phenyl-1-propan-2-ylimidazol-2-amine

A systematic search of PubMed, ChEMBL (version 34), BindingDB, PubChem BioAssay, and the SureChEMBL patent database (accessed 2026-05-12) identified zero peer-reviewed articles, patents, or deposited bioassay results that contain quantitative activity measurements (IC50, Ki, EC50, % inhibition at a defined concentration, or ADME parameters) for 4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2). By contrast, the structurally related 1H-imidazol-2-amine scaffold has been extensively characterized: for instance, compound 2 in the VAP-1 inhibitor series (1-cyclopropyl-4-phenyl-1H-imidazol-2-amine) exhibited a human VAP-1 IC50 of 12 nM and a rat oral bioavailability of 54% [1]. No cross-study comparison is possible for the target compound because no data exist. This evidence gap means that any procurement decision based on assumed bioequivalence or class-level inference is unsupported by empirical data.

1H-imidazol-2-amine structure-activity relationship target selectivity

Realistic Application Scenarios for 4-Phenyl-1-propan-2-ylimidazol-2-amine Based on Available Structural Information


Chemical Probe for Kinase or GPCR Panel Screening in the Absence of Published SAR

Because no target engagement data exist, the compound may serve as a structurally novel probe in broad-panel screening campaigns (kinase selectivity panels, GPCRome screening, or phenotypic assays) where its unique N1-isopropyl/C4-phenyl substitution pattern distinguishes it from previously characterized 1H-imidazol-2-amines. Users should treat it as an exploratory tool compound, not a validated lead. The absence of prior data means that any observed selectivity or potency would represent a first-in-class finding, potentially justifying procurement for hypothesis-generating screens [1].

Starting Material for Parallel SAR by Late-Stage Functionalization

The primary amine at the 2-position provides a synthetic handle for amidation, sulfonylation, or reductive amination. The N1-isopropyl and C4-phenyl groups are chemically inert under standard derivatization conditions, enabling systematic SAR exploration of the 2-amino substituent without deprotection steps. This synthetic accessibility may justify procurement for medicinal chemistry groups building focused 1H-imidazol-2-amine libraries [1].

Negative Control or Inactive Comparator in VAP-1 or Related Amine Oxidase Assays

Given that 1-cyclopropyl-4-phenyl-1H-imidazol-2-amine is a potent VAP-1 inhibitor (IC50 12 nM) [1], the N1-isopropyl analog might exhibit substantially weaker activity due to steric or conformational effects. Until experimentally verified, the compound could theoretically serve as a closely matched but putatively less active comparator in VAP-1 biochemical or cellular assays, provided that users first confirm its inactivity in-house.

Quote Request

Request a Quote for 4-Phenyl-1-propan-2-ylimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.